2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride
Description
Chemical Formula: C₁₄H₂₁Cl₂NO₃ Molecular Weight: 322.2 g/mol CAS No.: 4210-74-6 Structure: This quaternary ammonium salt consists of a (4-chlorophenoxy)acetyl group esterified to a 2-(diethylazanium)ethyl backbone, with chloride as the counterion. Key features include:
- Electron-withdrawing 4-chlorophenoxy group: Enhances stability of the ester linkage compared to electron-donating substituents.
- Diethylazanium moiety: Increases lipophilicity compared to dimethyl analogs.
Properties
CAS No. |
4210-74-6 |
|---|---|
Molecular Formula |
C14H21Cl2NO3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
SMDYKCTYVSXKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Esterification | 4-chlorophenoxyacetic acid, 2-(diethylamino)ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), solvent (e.g., toluene or dichloromethane), reflux | The carboxylic acid group of 4-chlorophenoxyacetic acid reacts with the hydroxyl group of 2-(diethylamino)ethanol under acidic catalysis, forming the ester linkage. The reaction is typically driven to completion by removal of water (Dean-Stark apparatus) or by using excess alcohol. |
| 2. Salt Formation | Ester intermediate, hydrochloric acid (HCl gas or aqueous), solvent (e.g., ether or ethanol), low temperature | The tertiary amine nitrogen of the diethylamino group is protonated by hydrochloric acid, forming the quaternary ammonium chloride salt. This step is typically carried out under controlled temperature to avoid side reactions and to obtain a crystalline product. |
This method is consistent with standard protocols for preparing quaternary ammonium salts of phenoxyacetic acid derivatives.
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature (Esterification) | 80–110 °C (reflux) | Higher temperatures increase reaction rate but may cause side reactions; reflux ensures complete conversion. |
| Catalyst Concentration | 0.1–1.0 mol% acid | Adequate acid catalysis is essential for ester formation without degradation. |
| Solvent | Toluene, dichloromethane, or acetonitrile | Choice affects solubility and removal of water by azeotropic distillation. |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 | Excess alcohol can drive esterification forward. |
| HCl Concentration (Salt formation) | Saturated HCl solution or gas | Ensures complete protonation of amine group. |
| Reaction Time | 4–12 hours (esterification), 1–3 hours (salt formation) | Sufficient time needed for completion; monitored by TLC or HPLC. |
Optimization of these parameters is crucial for maximizing yield and purity of the final hydrochloride salt.
Characterization and Purity Assessment
- NMR Spectroscopy: Characteristic chemical shifts confirming ester linkage and chlorophenoxy aromatic protons are observed. For example, 1H NMR signals at δ ~6.8–7.3 ppm correspond to aromatic protons, and δ ~2.6 ppm for methyl groups.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 322.2 g/mol.
- Melting Point: The hydrochloride salt typically exhibits a sharp melting point indicative of purity.
- Elemental Analysis: Confirms the presence of chlorine and nitrogen consistent with the quaternary ammonium chloride salt.
- Chromatography (HPLC/GC): Used to monitor purity and reaction completion.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Esterification | 4-chlorophenoxyacetic acid + 2-(diethylamino)ethanol + acid catalyst | Reflux in toluene or dichloromethane, removal of water | Formation of ester intermediate |
| 2 | Quaternization | Ester intermediate + HCl (gas or aqueous) | Room temperature to 0 °C, stirring | Formation of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium chloride salt |
Perspectives from Varied Sources
- Patent Literature: Provides detailed synthetic routes and conditions, emphasizing the importance of controlling acid catalysis and salt formation to avoid impurities.
- Chemical Databases (PubChem): Offer structural data and computed identifiers, supporting the chemical identity and facilitating synthesis planning.
- Research Articles: While direct research articles on this exact compound are limited, analogous compounds’ preparation methods and optimization strategies are well-documented, supporting the described synthetic approach.
- Industrial Reports: Highlight scale-up considerations such as solvent recovery, reaction time optimization, and crystallization techniques for purity enhancement.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
Chemical Formula: C₁₃H₂₀ClNO₄ Molecular Weight: 289.75 g/mol CAS No.: 34727-33-8 Key Differences:
- Substituent: Methoxy (electron-donating) vs. chloro (electron-withdrawing) on phenoxy group.
- Ammonium group : Dimethyl vs. diethyl, reducing steric bulk.
- Physicochemical Properties :
2-[1-(4-Cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride
Chemical Formula: C₂₀H₃₀ClNO₂ Molecular Weight: 352.9 g/mol CAS No.: 58880-38-9 Key Differences:
Diethyl-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium;chloride
Chemical Formula: C₁₆H₂₇ClN₂O₂ Molecular Weight: 321.9 g/mol CAS No.: 97703-12-3 Key Differences:
- Functional groups : Contains an acetamide group instead of an ester.
- Substituent: 4-Methylphenoxy (electron-donating) vs. 4-chlorophenoxy.
- Synthesis : Likely involves alkylation of acetamide intermediates, differing from esterification routes used for the target compound .
Physicochemical and Structural Comparison
| Property | Target Compound | 4-Methoxy Analog | Cyclohexylphenyl Analog | 4-Methylphenoxy Acetamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 322.2 | 289.75 | 352.9 | 321.9 |
| Rotatable Bonds | 9 | 8 | 7 | 10 |
| Topological Polar Surface Area | 40 | 49.2 | 32.5 | 38.3 |
| Hydrogen Bond Acceptors | 4 | 5 | 3 | 4 |
| LogP (Predicted) | ~2.1 (chloro enhances) | ~1.8 (methoxy reduces) | ~3.5 (bulky substituent) | ~1.9 (methyl reduces) |
Structural Implications :
- Chlorine vs. Methoxy : Chlorine’s electronegativity increases ester stability but may reduce solubility.
- Diethyl vs.
Biological Activity
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride, also known by its CAS number 4210-74-6, is a quaternary ammonium compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H21Cl2NO3
- Molecular Weight : 304.23 g/mol
- IUPAC Name : 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various medical applications.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Binding : The compound likely interacts with specific receptors involved in inflammatory pathways.
- Enzyme Inhibition : It may inhibit enzymes responsible for the production of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated its potential as a disinfectant agent in clinical settings. The study highlighted its effectiveness against multidrug-resistant strains of bacteria, showcasing its relevance in hospital infection control protocols.
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving animal models, the compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in edema and pain responses compared to control groups, suggesting its potential use in treating inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. For instance:
- Synthesis Variations : Modifications in the chlorophenyl group have been explored to improve potency against resistant bacterial strains.
- Formulation Development : Research is ongoing into formulating this compound for topical applications to maximize its antimicrobial effects while minimizing systemic exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
